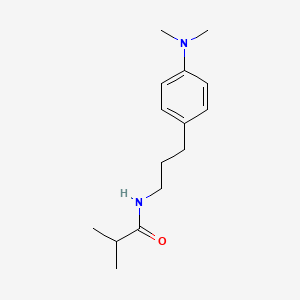

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide

Description

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an isobutyramide group

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12(2)15(18)16-11-5-6-13-7-9-14(10-8-13)17(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWOMRLUJDCOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propylamine with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The phenyl ring provides hydrophobic interactions, while the isobutyramide group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Dimethylaminopropylamine: A related compound with similar structural features but different functional groups.

N-(3-(dimethylamino)propyl)methacrylamide: Another compound with a dimethylamino group and a propyl chain, but with a methacrylamide group instead of an isobutyramide group.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is classified as an organic compound with the following chemical structure:

- Molecular Formula : C₁₅H₁₈N₂O

- Molecular Weight : 246.32 g/mol

This compound is often synthesized through a series of organic reactions involving amide formation, where isobutyric acid reacts with a dimethylaminophenyl propanol derivative. The synthesis typically employs standard organic chemistry techniques, including reflux and purification methods such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Microtubule Stabilization : Recent studies suggest that this compound may stabilize microtubules, which are critical for cellular structure and function. In vitro assays demonstrated that treatment with the compound resulted in increased acetylated α-tubulin levels in cell lysates, indicating enhanced microtubule stability .

- Fatty Acid Binding Protein (FABP4) Inhibition : FABP4 plays a significant role in lipid metabolism and has been implicated in metabolic disorders and cancer progression. Research indicates that this compound exhibits inhibitory activity against FABP4, potentially reducing its role in promoting cancer cell metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Microtubule Stabilization | Cell-based assay | 10 | |

| FABP4 Inhibition | Fluorescence displacement assay | 2.97 | |

| Cytotoxicity | MTT assay | >50 |

Case Studies

- Microtubule Stabilization Study :

- FABP4 Inhibition in Cancer Models :

Q & A

What synthetic strategies are optimal for preparing N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide with high purity and yield?

Methodological Answer:

The synthesis of this compound can be optimized using coupling reactions, such as amide bond formation between isobutyryl chloride and a propylamine intermediate. For example, demonstrates that bromoacetyl bromide and triethylamine are effective reagents for analogous acetamide syntheses (yields up to 82%) . Reaction parameters like solvent choice (e.g., dichloromethane), temperature, and catalyst (e.g., 1,3-dicyclohexylcarbodiimide in ) significantly influence purity. Purification via column chromatography (Rf values ~0.28–0.65) and recrystallization, as described in , ensures high-purity solids .

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Structural confirmation requires a combination of 1H-NMR , 13C-NMR , and HRMS . For instance:

- 1H-NMR : The dimethylamino group (N(CH₃)₂) typically shows a singlet at δ 2.8–3.2 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm () .

- 13C-NMR : The carbonyl carbon (C=O) appears at δ 165–175 ppm, and quaternary carbons in the aryl group are visible at δ 120–140 ppm .

- HRMS : Match the calculated and observed molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₃N₂O requires m/z 263.1764) .

What experimental approaches determine the solubility and stability of this compound under varying conditions?

Methodological Answer:

- Solubility : Conduct systematic trials in solvents (e.g., DMSO, ethanol, water) using UV/Vis spectroscopy (λmax ~255 nm, as in ) to quantify saturation points .

- Stability : Perform accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via HPLC. emphasizes storage at -20°C for long-term stability .

How can researchers resolve contradictions in reported spectral data or physical properties (e.g., melting points) for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. For example, highlights crystalline forms impacting melting behavior . To resolve:

- Replicate synthesis and purification steps from conflicting studies.

- Use X-ray diffraction (XRD) to identify polymorphs (e.g., ’s crystalline forms) .

- Compare NMR data with literature (e.g., ’s δ values for analogous acetamides) .

What computational methods predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to determine dipole moments, HOMO-LUMO gaps, and charge distributions (’s approach for dimethylamino derivatives) .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in aqueous/organic matrices.

- Validate predictions against experimental data (e.g., UV/Vis spectra in ) .

How can structure-activity relationship (SAR) studies be designed to explore modifications in the dimethylamino or propyl groups?

Methodological Answer:

- Analog Synthesis : Replace the dimethylamino group with other amines (e.g., piperidinyl in ) or vary the propyl chain length .

- Biological Assays : Test analogs for target interactions (e.g., enzyme inhibition, receptor binding) using assays similar to ’s evaluation of acetylene derivatives .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

What strategies mitigate side reactions during functionalization of the dimethylamino-phenyl moiety?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the dimethylamino group with Boc or Fmoc to prevent undesired alkylation (as in ’s use of methylpiperazine) .

- Catalytic Optimization : Use palladium/copper catalysts for cross-coupling reactions (e.g., ’s Sonogashira coupling) .

- Reaction Monitoring : Employ TLC (Rf tracking, ) or in-situ IR to detect intermediates .

How can researchers validate the biological activity of this compound against known pharmacological targets?

Methodological Answer:

- In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based models (e.g., LPS-induced inflammation in ) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors .

- Dose-Response Analysis : Generate IC₅₀ curves using serial dilutions (’s approach for acetamide derivatives) .

What analytical techniques characterize degradation products or impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the amide bond) by comparing fragment patterns with standards .

- HPLC-PDA : Detect impurities at 254 nm (’s UV monitoring) .

- Stability-Indicating Methods : Validate assays per ICH guidelines to ensure specificity .

How do researchers reconcile discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Error Analysis : Compare DFT-predicted vs. experimental dipole moments (’s quantum-chemical methods) .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for polarity .

- Experimental Replication : Confirm spectral data (e.g., NMR shifts in ) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.